

Assessing the Specificity of (R)-3-Hydroxy Midostaurin: A Comparative Guide

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Compound of Interest

Compound Name: (R)-3-Hydroxy Midostaurin

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(R)-3-Hydroxy Midostaurin, a major active metabolite of the multi-kinase inhibitor Midostaurin, plays a significant role in the overall therapeutic effect of the parent drug. Understanding its kinase specificity is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of next-generation kinase inhibitors. This guide provides a comparative analysis of the kinase inhibition profile of **(R)-3-Hydroxy Midostaurin** against its parent compound, Midostaurin, and other clinically relevant FLT3 inhibitors, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile: A Quantitative Comparison

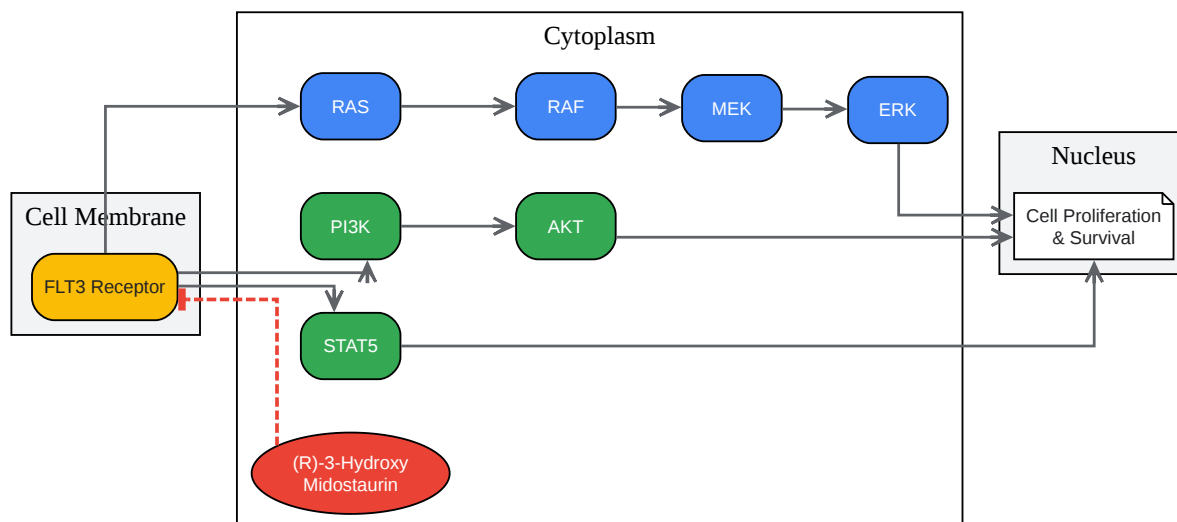
The specificity of a kinase inhibitor is quantitatively assessed by determining its half-maximal inhibitory concentration (IC₅₀) against a panel of kinases. A lower IC₅₀ value indicates higher potency. The following table summarizes the IC₅₀ values for **(R)-3-Hydroxy Midostaurin**, Midostaurin, and alternative FLT3 inhibitors against key kinases implicated in cancer signaling pathways.

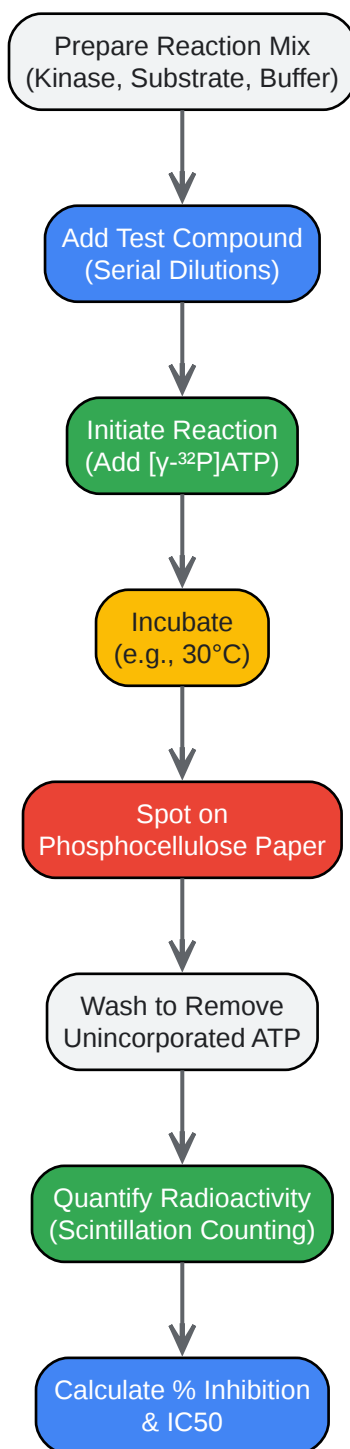
Kinase Target	(R)-3-Hydroxy Midostaurin (IC50, nM)	Midostaurin (IC50, nM)	Gilteritinib (IC50, nM)	Quizartinib (IC50, nM)	Sorafenib (IC50, nM)
FLT3 (Wild-Type)	~1000 (low micromolar) [1]	28.5[2]	19.7[2]	6.3[2]	58[3][4]
FLT3-ITD	200-400[1]	4.2[2]	9.2[2]	0.4[2]	-
FLT3-D835Y	200-400[1]	-	-	-	-
KIT (D816V)	-	-	-	-	68[3][4]
VEGFR2	<400[1]	-	-	-	90[3][4]
PDGFR β	-	-	-	-	57[3][4]
c-KIT	-	-	-	-	68[3][4]
Raf-1	-	-	-	-	6[3]
B-Raf	-	-	-	-	22[3]

Note: Data is compiled from multiple sources. Direct comparison between studies should be made with caution due to potential variations in experimental conditions. A hyphen (-) indicates that data was not readily available in the searched sources.

Signaling Pathway Inhibition

Midostaurin and its metabolites exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and differentiation. The primary target, FLT3, is a receptor tyrosine kinase that, when mutated, becomes constitutively active, leading to uncontrolled cell growth in acute myeloid leukemia (AML).





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